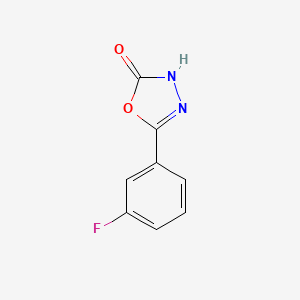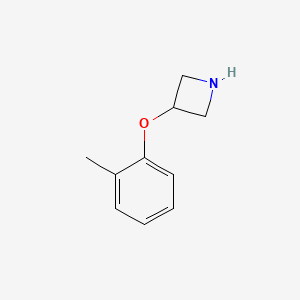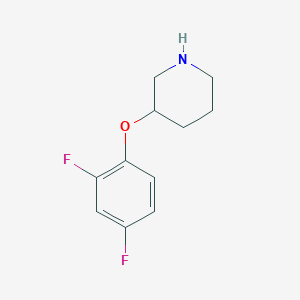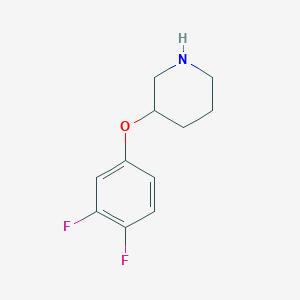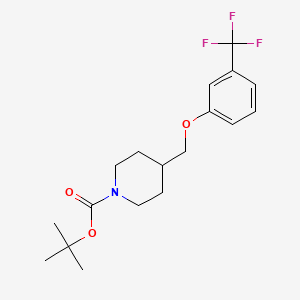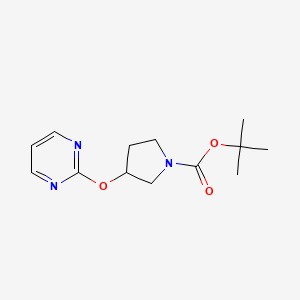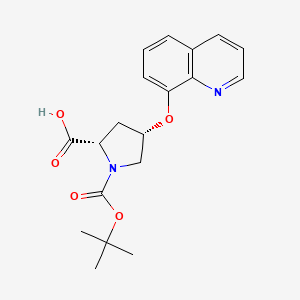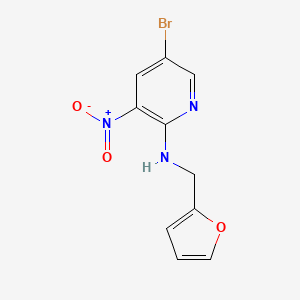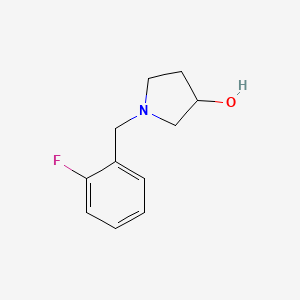
2-(4-Fluoro-3-(trifluorométhyl)phényl)-4,4,5,5-tétraméthyl-1,3,2-dioxaborolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound of interest, 2-(4-Fluoro-3-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, is a boronic ester derivative that is likely to be used in various organic synthesis applications due to the presence of the boron moiety which can participate in cross-coupling reactions. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds and their synthesis, which can provide insights into the potential synthesis and properties of the compound .
Synthesis Analysis
The synthesis of related boronic esters typically involves the use of catalytic processes, such as rhodium-catalyzed hydroboration, as seen in the preparation of 4,4,5,5-tetramethyl-2-(1-(phenylsulfonyl)propan-2-yl)-1,3,2-dioxaborolane . This suggests that a similar catalytic approach could be employed for the synthesis of 2-(4-Fluoro-3-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, with appropriate adjustments to the starting materials to incorporate the fluoro and trifluoromethyl groups.
Molecular Structure Analysis
The molecular structure of boronic esters is characterized by the presence of a trivalent boron atom bonded to two oxygen atoms and an organic moiety. In the case of the related compound mentioned in paper , the structure was elucidated using single-crystal X-ray diffraction, which revealed no significant intramolecular or intermolecular interactions with the Lewis acidic boron atom. This information can be extrapolated to suggest that the compound of interest may also not exhibit significant interactions of this nature, although the presence of fluorine atoms could influence its crystal packing and overall molecular conformation.
Chemical Reactions Analysis
Boronic esters are known for their role in Suzuki-Miyaura cross-coupling reactions, which form carbon-carbon bonds and are widely used in the synthesis of pharmaceuticals, agrochemicals, and organic materials. The presence of fluorine atoms in the compound of interest may affect its reactivity and the conditions required for such cross-coupling reactions. The papers do not provide specific details on the chemical reactions of the compound , but the general behavior of boronic esters in organic synthesis can be inferred .
Physical and Chemical Properties Analysis
The physical and chemical properties of boronic esters are influenced by their molecular structure. The presence of fluorine atoms is likely to increase the compound's stability and resistance to hydrolysis due to the strong carbon-fluorine bond. Additionally, the electron-withdrawing nature of the trifluoromethyl group could affect the acidity of the boron atom and its reactivity in coupling reactions. The papers provided do not discuss the specific properties of the compound , but the synthesis and properties of related fluorinated compounds, such as heptafluoro-p-cresol, suggest that the compound may exhibit unique properties due to the high electronegativity and steric effects of the fluorine atoms .
Applications De Recherche Scientifique
Modulateur du récepteur nicotinique de l'acétylcholine α7
Ce composé a été décrit comme un nouveau modulateur allostérique positif hautement sélectif du récepteur nicotinique de l'acétylcholine α7 . Il améliore l'augmentation induite par la choline des niveaux intracellulaires de Ca2+ dans la lignée cellulaire GH4C1 exprimant le récepteur nicotinique de l'acétylcholine α7 humain cloné . Cela suggère des applications potentielles dans le traitement des déficits cognitifs associés à la schizophrénie, à la maladie d'Alzheimer, à la maladie de Parkinson et au trouble déficitaire de l'attention avec hyperactivité .
Outil de recherche en neurobiologie
La capacité du composé à inverser un déficit de filtrage auditif génétiquement basé chez les souris DBA/2 suggère qu'il pourrait être un outil utile pour étudier le potentiel thérapeutique de la potentialisation du récepteur nicotinique de l'acétylcholine α7 dans les troubles du système nerveux central .
Facteur de la potentialisation à long terme
Dans les tranches d'hippocampe, le composé améliore la neurotransmission au niveau des synapses du gyrus denté de l'hippocampe et facilite l'induction de la potentialisation à long terme des réponses synaptiques évoquées électriquement dans le gyrus denté . Cela suggère des applications potentielles dans l'étude des processus de mémoire et d'apprentissage.
Synthèse chimique
Le composé est disponible à l'achat auprès de fournisseurs de produits chimiques , ce qui suggère qu'il peut être utilisé comme réactif ou intermédiaire dans diverses synthèses chimiques.
Mécanisme D'action
Target of Action
It’s known that similar organoboron compounds are often used in suzuki-miyaura cross-coupling reactions , suggesting that its targets could be various organic compounds that participate in these reactions.
Mode of Action
In the context of Suzuki-Miyaura cross-coupling reactions, the compound likely interacts with its targets through a process called transmetalation . This process involves the transfer of an organic group from boron to a transition metal, such as palladium .
Biochemical Pathways
In the context of suzuki-miyaura cross-coupling reactions, the compound would be involved in the formation of carbon-carbon bonds , which are fundamental to many biochemical pathways.
Result of Action
In the context of suzuki-miyaura cross-coupling reactions, the compound would contribute to the formation of new carbon-carbon bonds , which could lead to the synthesis of various organic compounds.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the efficiency of Suzuki-Miyaura cross-coupling reactions can be affected by factors such as temperature, solvent, and the presence of a catalyst .
Propriétés
IUPAC Name |
2-[4-fluoro-3-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BF4O2/c1-11(2)12(3,4)20-14(19-11)8-5-6-10(15)9(7-8)13(16,17)18/h5-7H,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGMQFPUMJCFTAR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)F)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BF4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20623710 |
Source


|
| Record name | 2-[4-Fluoro-3-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20623710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
445303-14-0 |
Source


|
| Record name | 2-[4-Fluoro-3-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20623710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

